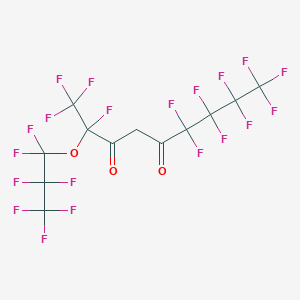
2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione is a fluorinated organic compound with the molecular formula C12H2F20O3. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various industrial and scientific applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione typically involves the reaction of perfluorinated ketones with heptafluoropropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes, where the starting materials are subjected to high temperatures and pressures to achieve the desired level of fluorination. The process is carefully monitored to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various fluorinated derivatives.
Reduction: Reduction reactions can lead to the formation of partially fluorinated products.
Substitution: The compound can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications, such as in the synthesis of advanced materials and pharmaceuticals .
Wissenschaftliche Forschungsanwendungen
2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of complex fluorinated compounds.
Biology: Employed in the study of fluorinated biomolecules and their interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione involves its interaction with various molecular targets, including enzymes and receptors. The compound’s high fluorine content allows it to form strong interactions with these targets, leading to significant changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-nonanedione include:
- 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-octanedione
- 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-decanedione
- 2-Heptafluoropropoxy-4H,4H-perfluoro-3,5-undecanedione
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical properties such as higher thermal stability and resistance to chemical degradation. These properties make it particularly valuable in applications requiring high-performance materials.
Eigenschaften
Molekularformel |
C12H2F20O3 |
|---|---|
Molekulargewicht |
574.11 g/mol |
IUPAC-Name |
1,1,1,2,6,6,7,7,8,8,9,9,9-tridecafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)nonane-3,5-dione |
InChI |
InChI=1S/C12H2F20O3/c13-4(14,6(16,17)7(18,19)10(25,26)27)2(33)1-3(34)5(15,9(22,23)24)35-12(31,32)8(20,21)11(28,29)30/h1H2 |
InChI-Schlüssel |
GPHQHJHYQQVLTP-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


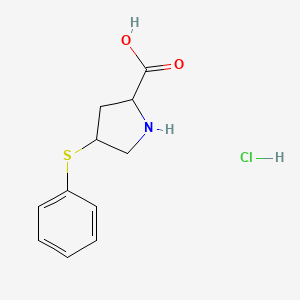
![2-[2-[[20-[[1-(Dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B13389262.png)
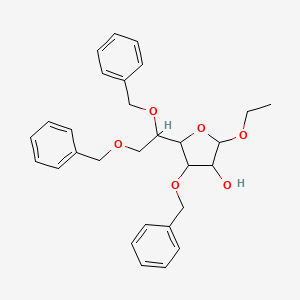
![7-[3-Hydroxy-2-(4-hydroxy-4-methyloct-1-enyl)-5-oxocyclopentyl]heptanoic acid](/img/structure/B13389273.png)
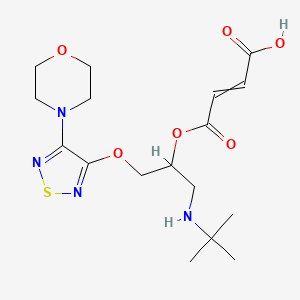
![D-erythro-N-[2-(1,3-dihydroxy-4E-octadecene)]-N'-hexadecane-urea](/img/structure/B13389293.png)
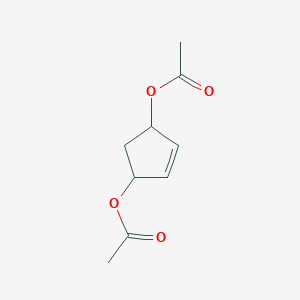
![N-[(1R,2R)-1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(1-pyrrolidinyl)-2-propanyl]octanamide;eliglustat tartrate](/img/structure/B13389313.png)
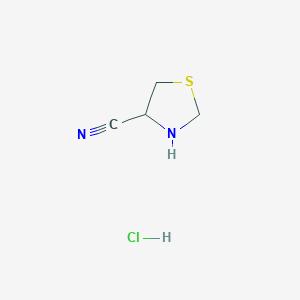
![3-[[2-[3-[4-(4-Chloro-3-fluorophenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperidin-1-yl]-3-hydroxybutyl]phenyl]methylidene]oxolan-2-one;3-[[2-[3-[4-(3,4-dimethylphenyl)piperidin-1-yl]-2-hydroxypropoxy]phenyl]methylidene]oxolan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-2-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxan-2-one;3-[[2-[2-hydroxy-3-(4-naphthalen-1-ylpiperidin-1-yl)propoxy]phenyl]methylidene]oxolan-2-one](/img/structure/B13389334.png)
![N-[(2S,3R,4R,5S,6R)-2-[(5-Bromo-1H-indol-3-yl)oxy]-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]acetamide](/img/structure/B13389337.png)
![7-Methoxy-6-(5-methyl-4-oxo-3,6-dioxabicyclo[3.1.0]hexan-2-yl)chromen-2-one](/img/structure/B13389341.png)
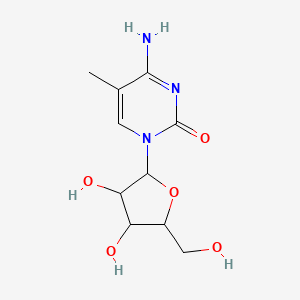
![6-Ethenyl-2,2-dimethyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B13389352.png)
